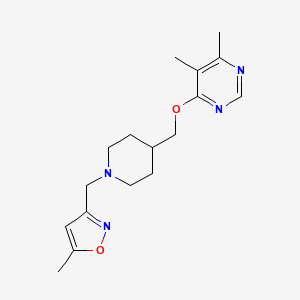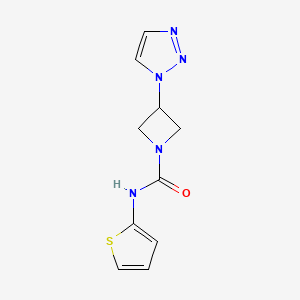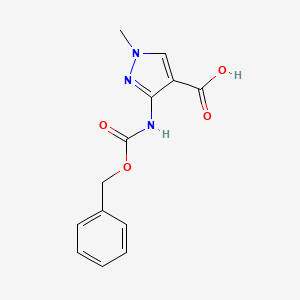
3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a synthetic organic compound characterized by a complex molecular structure. It features a pyrimidine moiety attached to a piperidine ring, linked through an oxy-methyl bridge, and capped with an isoxazole unit. This intricate composition endows the compound with unique chemical and biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 5,6-Dimethylpyrimidin-4-yl from precursor compounds through cyclization.
Step 2: : Functionalization of the pyrimidine ring to introduce the oxy-methyl group using suitable alkylating agents.
Step 3: : Attachment of the functionalized pyrimidine to piperidine via nucleophilic substitution.
Step 4: : Formation of the isoxazole ring through a cyclization reaction involving the piperidine derivative.
Step 5: : Final modification to introduce the methyl group on the isoxazole ring.
Industrial Production Methods: : Industrial production follows a streamlined version of the synthetic route with optimized reaction conditions to ensure high yield and purity. Batch reactors and continuous flow systems are employed to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur, particularly in the pyrimidine moiety, using agents like lithium aluminum hydride.
Substitution: : The piperidine and pyrimidine rings are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dimethyl sulfoxide.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Generation of reduced pyrimidine compounds.
Substitution: : Various substituted derivatives based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a reagent in organic synthesis for the development of new molecules and as a building block for more complex structures.
Biology: : Explored for its potential as a biological probe due to its unique structural properties.
Medicine: : Investigated for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals, benefiting from its robust chemical nature.
Mecanismo De Acción
Mechanism: : The compound interacts with biological targets primarily through binding to specific enzymes or receptors. Its mechanism of action involves the inhibition of enzymatic activity or modulation of receptor function, disrupting normal biochemical pathways.
Molecular Targets
Enzymes: : Various hydrolases and oxidoreductases.
Receptors: : Certain G protein-coupled receptors (GPCRs) involved in cellular signaling pathways.
Pathways Involved: : Engages in signaling pathways related to cellular metabolism and gene expression regulation.
Comparación Con Compuestos Similares
Comparison
Similar Compounds: : 2-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole, 3-((4-(((6,7-Dimethylpyrimidin-5-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole.
Uniqueness: : The specific arrangement of the functional groups and the unique combination of rings make 3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole distinct in its reactivity and biological activity.
In essence, this compound is a compound of great interest due to its sophisticated structure and wide-ranging applications. Its preparation, reactions, and biological interactions make it a valuable subject in both academic and industrial research.
Propiedades
IUPAC Name |
3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-8-16(20-23-12)9-21-6-4-15(5-7-21)10-22-17-13(2)14(3)18-11-19-17/h8,11,15H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNNPYCBJRXDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)
![N-(4-fluorophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2577300.png)




![N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide](/img/structure/B2577309.png)

![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2577312.png)

![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)
